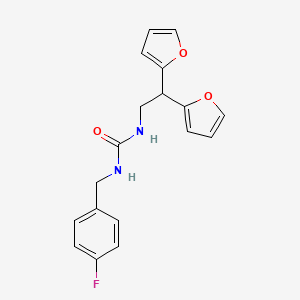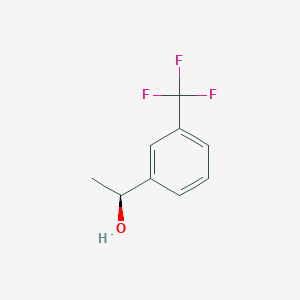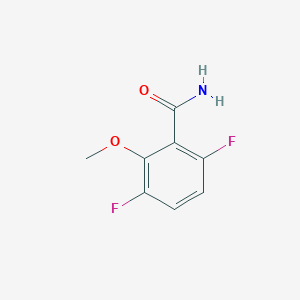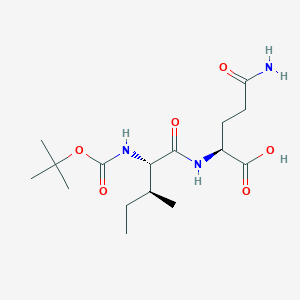![molecular formula C16H21F2N3O2 B2697000 (3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380172-20-1](/img/structure/B2697000.png)
(3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone, commonly known as DFPM, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. DFPM is a highly selective and potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular functions, including cell proliferation, differentiation, and apoptosis.
作用機序
DFPM exerts its pharmacological effects by selectively inhibiting the activity of CK2, a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in various cancers and plays a critical role in cell survival and proliferation. DFPM binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects
DFPM has been shown to have potent anti-cancer and anti-inflammatory effects in preclinical studies. In cancer, DFPM induces apoptosis and inhibits tumor growth by inhibiting CK2-mediated signaling pathways. In inflammation, DFPM reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting CK2-mediated signaling pathways. DFPM has also been shown to have neuroprotective effects in preclinical studies by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
DFPM has several advantages for lab experiments, including its high potency and selectivity for CK2, which makes it an excellent tool for studying CK2-mediated signaling pathways. However, DFPM has some limitations, including its complex synthesis method, which requires expertise in organic chemistry and access to specialized equipment and reagents. DFPM also has limited solubility in water, which can make it challenging to use in some experiments.
将来の方向性
DFPM has significant potential for therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Future research should focus on optimizing the synthesis method of DFPM to make it more accessible and cost-effective. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of DFPM in humans. Finally, DFPM's potential as a tool for studying CK2-mediated signaling pathways should be further explored to gain a better understanding of the role of CK2 in various cellular processes.
合成法
DFPM can be synthesized using a multi-step process that involves the coupling of 3,3-difluorocyclobutanone with 4-(5-ethylpyrimidin-2-yl)oxypiperidine. The resulting product is then subjected to various purification steps to obtain pure DFPM. The synthesis of DFPM is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
科学的研究の応用
DFPM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CK2 is overexpressed, and its inhibition by DFPM has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. DFPM has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorders, CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's disease, and DFPM has been shown to have neuroprotective effects in preclinical studies.
特性
IUPAC Name |
(3,3-difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O2/c1-2-11-9-19-15(20-10-11)23-13-3-5-21(6-4-13)14(22)12-7-16(17,18)8-12/h9-10,12-13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROWYDJJSYATKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CC(C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2696921.png)
![4-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2696922.png)

![1-[4-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696924.png)
![methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate](/img/structure/B2696927.png)
![11-[[3-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2696929.png)
![2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline](/img/structure/B2696931.png)



![(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2696936.png)
![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2696938.png)

